Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate
CAS No.: 2197061-62-2
Cat. No.: VC7262530
Molecular Formula: C16H26LiNO4
Molecular Weight: 303.33
* For research use only. Not for human or veterinary use.
![Lithium 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylate - 2197061-62-2](/images/structure/VC7262530.png)
Specification
CAS No. | 2197061-62-2 |
---|---|
Molecular Formula | C16H26LiNO4 |
Molecular Weight | 303.33 |
IUPAC Name | lithium;3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecane-9-carboxylate |
Standard InChI | InChI=1S/C16H27NO4.Li/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)6-4-12(5-7-16)13(18)19;/h12H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1 |
Standard InChI Key | GYWGFSKLWCVORJ-UHFFFAOYSA-M |
SMILES | [Li+].CC(C)(C)OC(=O)N1CCC2(CCC(CC2)C(=O)[O-])CC1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a spirocyclic core where two fused rings—a six-membered and a five-membered ring—share a single nitrogen atom (3-azaspiro[5.5]undecane). At position 3, the Boc group [(tert-butoxy)carbonyl] is attached to the nitrogen, while position 9 contains a carboxylate group neutralized by lithium . The molecular formula is C₁₅H₂₄LiNO₄, derived from the parent dicarboxylic acid (C₁₆H₂₇NO₄) by deprotonation of one carboxylic acid group and substitution with lithium .
Key Structural Features:
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Spirocyclic Core: Enhances conformational rigidity, influencing binding affinity in biological systems.
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Boc Protection: Stabilizes the amine against undesired reactions during synthesis.
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Lithium Carboxylate: Improves solubility in polar aprotic solvents, facilitating use in catalytic reactions .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically proceeds via a multi-step route, leveraging methodologies from related spirocyclic compounds :
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Formation of Spirocyclic Amine:
Cyclization of a diol and amine precursor under acidic conditions yields the 3-azaspiro[5.5]undecane framework. For example, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is synthesized via hydrogenation of an unsaturated precursor using Pd/C in methanol . -
Boc Protection:
The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. -
Carboxylation:
Introduction of the carboxylic acid group at position 9 via alkylation or oxidation, followed by lithiation using lithium hydroxide or lithium carbonate .
Example Reaction:
Industrial Scaling Challenges
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Yield Optimization: Hydrogenation steps (e.g., Pd/C catalysis) require precise control of pressure and temperature to achieve >99% yield .
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Purification: Chromatography or recrystallization is critical due to the compound’s sticky solid nature .
Physicochemical Properties
Applications in Pharmaceutical Research
Role in Drug Intermediate Synthesis
This lithium salt is hypothesized to serve as a precursor to bioactive spirocyclic compounds. For instance, spirocyclic sEH (soluble epoxide hydrolase) inhibitors derived from similar structures show promise in treating chronic kidney disease by reducing serum creatinine levels.
Case Study: sEH Inhibition
A related compound, 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid, demonstrated IC₅₀ = 12 nM against sEH in vitro . The lithium salt could enhance bioavailability by improving aqueous solubility, a common limitation in preclinical drug candidates .
Research Gaps and Future Directions
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Toxicological Profile: No data exist on the acute or chronic toxicity of this lithium salt.
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Catalytic Applications: Potential use in asymmetric synthesis remains unexplored.
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Structural Analogues: Modifying the spirocyclic ring size (e.g., [4.6] vs. [5.5]) could optimize target binding.
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